molecular formula C12H10ClNO2 B081768 Ethyl 4-Chloroquinoline-3-carboxylate CAS No. 13720-94-0

Ethyl 4-Chloroquinoline-3-carboxylate

Cat. No. B081768
CAS RN: 13720-94-0
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
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Description

Ethyl 4-Chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as 3-Quinolinecarboxylic acid, 4-chloro-, ethyl ester, and ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE .


Molecular Structure Analysis

The InChI string of Ethyl 4-Chloroquinoline-3-carboxylate is InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl . These strings provide a textual representation of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases .


Physical And Chemical Properties Analysis

Ethyl 4-Chloroquinoline-3-carboxylate has a molecular weight of 235.66 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 °C .

Scientific Research Applications

Antibacterial Agent Development

Ethyl 4-Chloroquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera . The compound’s role in the development of new antibacterial agents is significant due to the ongoing need for novel antibiotics to combat resistant strains of bacteria.

Organic Synthesis

In organic chemistry, Ethyl 4-Chloroquinoline-3-carboxylate serves as an intermediate in the synthesis of various quinoline derivatives . These derivatives are important for constructing complex organic molecules, which can have applications ranging from material science to pharmaceuticals.

Pharmacological Research

Quinoline derivatives, including Ethyl 4-Chloroquinoline-3-carboxylate, are crucial scaffolds in drug discovery and medicinal chemistry . They are involved in the synthesis of compounds with a wide array of biological activities, such as antimalarial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive, antileishmanial, and anticancer properties .

Bioorganic and Bioorganometallic Studies

Ethyl 4-Chloroquinoline-3-carboxylate is employed in the study of bioorganic and bioorganometallic processes . These studies are essential for understanding the interaction between organic molecules and metals, which is fundamental in the development of new catalysts and sensors.

Green Chemistry

The compound is used in environmentally friendly reactions, which are part of the green chemistry movement aiming to reduce the environmental impact of chemical synthesis . Methods such as base-catalyzed Friedlander condensations are employed to obtain high yields of the compound while minimizing harmful by-products.

Chemical Research

Ethyl 4-Chloroquinoline-3-carboxylate is a subject of ongoing chemical research, where it is used as a building block for the synthesis of more complex chemical structures . This research can lead to the discovery of new materials with unique properties for industrial applications.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their therapeutic potential. The structural versatility of quinoline allows for the creation of numerous analogs that can be screened for various pharmacological activities .

Drug Development

Ethyl 4-Chloroquinoline-3-carboxylate is also a valuable intermediate in drug development processes. It is used in the synthesis of potential drug candidates, particularly in the early stages of discovery, where a wide variety of structural analogs are synthesized and evaluated for their biological activities .

Safety and Hazards

Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

ethyl 4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQUAHMZWZXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296461
Record name Ethyl 4-Chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chloroquinoline-3-carboxylate

CAS RN

13720-94-0
Record name 13720-94-0
Source DTP/NCI
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Record name 13720-94-0
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Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 4-Chloroquinoline-3-carboxylate in medicinal chemistry research?

A: Ethyl 4-Chloroquinoline-3-carboxylate serves as a crucial building block in synthesizing various heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. [, ] These compounds have garnered interest due to their potential biological activities, including interaction with benzodiazepine receptors. []

Q2: How does the structure of pyrazolo[4,3-c]quinolines, synthesized from Ethyl 4-Chloroquinoline-3-carboxylate, influence their biological activity?

A: Research indicates that introducing alkyl substituents of varying sizes into the basic pyrazolo[4,3-c]quinoline scaffold can significantly impact their activity profile. Specifically, increasing the size of the alkyl group can cause a shift in activity from inverse agonist to antagonist and finally to agonist at benzodiazepine receptors. [] This structure-activity relationship highlights the potential for fine-tuning the biological activity of these compounds by modifying their substituents.

Q3: Are there environmentally friendly approaches to synthesizing pyrazolo[4,3-c]quinolines using Ethyl 4-Chloroquinoline-3-carboxylate?

A: Yes, recent research has explored the use of microwave-assisted, solvent-free techniques for synthesizing pyrazolo[4,3-c]quinolines from Ethyl 4-Chloroquinoline-3-carboxylate. [] This approach employs Montmorillonite K-10 clay as a catalyst, offering a more environmentally friendly alternative to traditional solvent-based methods. This method has demonstrated good to excellent yields, highlighting its potential for sustainable chemical synthesis.

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